Boc-Dab(Dde)-OH
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Overview
Description
Boc-Dab(Dde)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) groups. This compound is valuable in the field of organic chemistry, particularly in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab(Dde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The Dde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Boc-Dab(Dde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid. The Dde group can be removed using hydrazine or hydroxylamine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, hydrazine or hydroxylamine for Dde removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed:
Deprotection: 2,4-diaminobutyric acid.
Coupling: Peptides and proteins with specific sequences.
Scientific Research Applications
Chemistry: Boc-Dab(Dde)-OH is used in the synthesis of peptides and proteins, allowing for the introduction of 2,4-diaminobutyric acid residues into peptide chains. This is crucial for studying the structure and function of proteins.
Biology: In biological research, this compound is used to create peptides that can be used as probes or inhibitors in various biochemical assays. These peptides help in understanding protein-protein interactions and enzyme mechanisms.
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using this compound can be designed to target specific receptors or enzymes, making them potential therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Mechanism of Action
Mechanism: Boc-Dab(Dde)-OH itself does not have a direct mechanism of action as it is a synthetic intermediate. peptides synthesized using this compound can exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins.
Molecular Targets and Pathways: The molecular targets of peptides synthesized using this compound depend on the sequence and structure of the peptide. These targets can include G-protein coupled receptors, ion channels, and enzymes involved in various biochemical pathways.
Comparison with Similar Compounds
- Boc-Dab-OtBu
- Fmoc-Dab(Dde)-OH
- Boc-Dab-OH
- Fmoc-Dab-OH
Properties
IUPAC Name |
(2S)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFOGFBBBAQNFL-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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